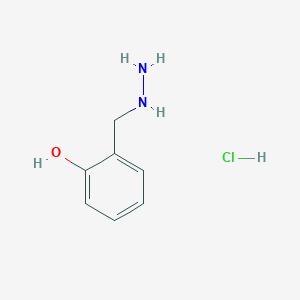
2-(Hydrazinylmethyl)phenol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydrazinylmethyl)phenol;hydrochloride is a chemical compound used in laboratory settings for the synthesis of substances . It is supplied under the TSCA R&D Exemption, meaning it is primarily used for research and development purposes .
Chemical Reactions Analysis
Phenols, which are structurally similar to 2-(Hydrazinylmethyl)phenol;hydrochloride, are known to be highly reactive. They are ortho- and para-directing and are strongly activated towards electrophilic aromatic substitution reactions .科学的研究の応用
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds imparts a strong electron-withdrawing effect, which influences their reactivity and basicity. 2-(Hydrazinylmethyl)phenol;hydrochloride can be utilized in the synthesis of fluorinated pyridines, which are less reactive than their chlorinated and brominated analogues. These compounds have applications in local radiotherapy for cancer treatment as F 18 -substituted pyridines .
Imaging Agents for Biological Applications
The synthesis of F 18 -substituted pyridines, which are derived from 2-(Hydrazinylmethyl)phenol;hydrochloride , is of particular interest in the field of imaging for biological applications. These compounds can serve as potential imaging agents, providing valuable insights into various biological processes and aiding in the diagnosis of diseases .
Development of Pharmaceutical and Agrochemical Products
The introduction of fluorine atoms into lead structures is a common modification in the development of pharmaceutical and agrochemical products. 2-(Hydrazinylmethyl)phenol;hydrochloride can be a precursor in the synthesis of fluorine-containing compounds, which make up about 10% of all pharmaceuticals used in medical treatment. These compounds are known for their high antioxidant properties and are preferred in medical applications due to their effectiveness and improved physical, biological, and environmental properties .
Antiproliferative Action Against Cancer Cells
Alkylaminophenol compounds, such as 2-(Hydrazinylmethyl)phenol;hydrochloride , have been used in cancer treatment due to their antiproliferative action against cancer cells. The discovery of new compounds with this action is crucial for the advancement of cancer therapies .
Quantum Chemical Calculations
In the field of theoretical chemistry, 2-(Hydrazinylmethyl)phenol;hydrochloride can be studied using quantum chemical calculations to investigate its structural properties. These studies can provide insights into the electronic and structural properties, vibrational frequencies, and molecular properties of alkylaminophenol compounds .
Synthesis of Biologically Important Compounds
The Petasis reaction, which involves 2-(Hydrazinylmethyl)phenol;hydrochloride , is a method for synthesizing biologically important alkylaminophenol compounds. These compounds have high antioxidant properties and are obtained through both natural and synthetic methods, making them valuable in various medical applications .
Safety and Handling in Laboratory Settings
Understanding the safety and handling of 2-(Hydrazinylmethyl)phenol;hydrochloride is essential in laboratory settings. It is classified under various hazard categories, including flammability, acute toxicity, and carcinogenicity. Proper precautions and safety measures must be taken when working with this compound to prevent adverse health effects and environmental damage .
Research and Development Exemption
2-(Hydrazinylmethyl)phenol;hydrochloride: is supplied under the TSCA R&D Exemption, which means it can be used for research and development purposes. However, it cannot be used for non-exempt commercial purposes under TSCA unless appropriate consent is granted .
Safety and Hazards
2-(Hydrazinylmethyl)phenol;hydrochloride is likely to have similar safety and hazard characteristics to phenylhydrazine, which is known to cause skin irritation, may cause an allergic skin reaction, causes serious eye irritation, is suspected of causing genetic defects, may cause cancer, and causes damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
2-(hydrazinylmethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-9-5-6-3-1-2-4-7(6)10;/h1-4,9-10H,5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJFEEQMVLOVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydrazinylmethyl)phenol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide](/img/structure/B2895087.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895095.png)
![5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2895098.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)
![5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)



![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)
![7-(4-methylphenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2895108.png)